N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its complex structure, which includes a triazole ring, chlorophenyl groups, and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the triazole intermediate.
Attachment of the Ethylthio Group: The ethylthio group is incorporated through a thiolation reaction, often using ethylthiol or its derivatives in the presence of a base.
Formation of the Acetamide Moiety: The final step involves the reaction of the triazole derivative with 2-(2,4-dichlorophenoxy)acetic acid or its derivatives to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Sulfoxides and Sulfones: From oxidation of the ethylthio group.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its triazole and chlorophenyl functionalities.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating infections or cancer.
Industry: Utilized in the development of agrochemicals, such as herbicides or fungicides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and chlorophenyl groups may facilitate binding to active sites, inhibiting enzyme activity or disrupting cellular processes. The ethylthio group can enhance lipophilicity, improving cellular uptake and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Clotrimazole: A triazole compound used as an antifungal agent.
Metronidazole: A nitroimidazole with antimicrobial activity.
Uniqueness
N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorophenyl groups and ethylthio moiety differentiate it from other triazole derivatives, potentially offering enhanced activity or selectivity in various applications.
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N4O2S/c1-2-29-19-25-24-17(26(19)14-5-3-4-12(20)8-14)10-23-18(27)11-28-16-7-6-13(21)9-15(16)22/h3-9H,2,10-11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJWKYSMSSMTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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